molecular formula C9H18N2 B3006503 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine CAS No. 919836-21-8

1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine

Cat. No.: B3006503
CAS No.: 919836-21-8
M. Wt: 154.257
InChI Key: LRFVAKYIFWLXLN-UHFFFAOYSA-N
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Description

1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 1-methylpiperidin-4-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(prop-2-en-1-yl)piperidin-4-amine is unique due to the presence of the prop-2-en-1-yl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can lead to distinct biological activities compared to similar compounds .

Properties

IUPAC Name

1-methyl-N-prop-2-enylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-6-10-9-4-7-11(2)8-5-9/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVAKYIFWLXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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